molecular formula C12H17N3O2 B2563568 N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea CAS No. 338756-50-6

N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea

Cat. No.: B2563568
CAS No.: 338756-50-6
M. Wt: 235.28 g/mol
InChI Key: YUTAHEQKSQBAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea is a urea derivative characterized by two distinct functional groups: a dimethylamino methylene moiety and a 4-methylbenzyloxy substituent. The dimethylamino group is a strong electron-donating substituent, which may enhance nucleophilicity and solubility in organic solvents.

Properties

IUPAC Name

1-(dimethylaminomethylidene)-3-[(4-methylphenyl)methoxy]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-4-6-11(7-5-10)8-17-14-12(16)13-9-15(2)3/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTAHEQKSQBAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147176
Record name N,N-Dimethyl-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338756-50-6
Record name N,N-Dimethyl-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338756-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea typically involves the reaction of dimethylamine with a suitable aldehyde or ketone to form an intermediate, which is then reacted with 4-methylbenzyl isocyanate. The reaction conditions often require a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylamino group .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block for synthesizing various heterocyclic compounds and is used as a reagent in organic synthesis. Its unique structure allows for the modification and development of new chemical entities.

Biology

  • Biological Activities: Research has indicated potential biological activities, including antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its utility in developing new therapeutic agents .

Medicine

  • Drug Development: N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea has been investigated as a potential drug candidate for treating diseases due to its unique chemical structure. Its mechanism of action involves interactions with specific molecular targets, which may lead to the modulation of biological processes .

Case Studies

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, highlighting its potential as an antimicrobial agent.
  • Anticancer Properties:
    • In vitro studies assessed the compound's effects on cancer cell lines. Results showed that it could induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer drug candidate. The structure–activity relationship (SAR) analysis revealed that modifications to the urea moiety could enhance its activity against specific cancer types .

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
N-[(Dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea (Target) Dimethylamino methylene, 4-methylbenzyloxy C₁₂H₁₆N₃O₂ (inferred) ~246.28 High lipophilicity, electron-donating groups Potential agrochemical -
1-[(2,4-Dichlorobenzyl)oxy]-3-[(methoxyamino)methylene]urea 2,4-Dichlorobenzyloxy, methoxyamino methylene C₁₀H₁₀Cl₂N₃O₃ 306.11 Electron-withdrawing Cl groups, reduced solubility Pesticide candidate
N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea Thiourea, 4-methoxyphenyl C₁₁H₁₅N₃OS 237.32 Sulfur enhances H-bonding, metabolic stability Research chemical
N-[(Hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea 4-Nitrobenzyloxy, hydroxyimino methyl C₉H₁₀N₄O₅ 254.20 Nitro group increases polarity, lower stability Experimental intermediate

Key Observations:

  • Electron Effects: The dimethylamino group in the target compound enhances electron density, contrasting with electron-withdrawing substituents like chlorine () or nitro groups (). This difference impacts reactivity; electron-rich ureas may exhibit faster nucleophilic reactions but reduced stability under acidic conditions .
  • Lipophilicity: The 4-methylbenzyloxy group in the target compound increases lipophilicity compared to polar analogues like N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea, which has a nitro group reducing membrane permeability .
  • Thiourea vs. Urea : Replacing urea’s oxygen with sulfur (as in ) alters hydrogen-bonding capacity and metabolic pathways. Thioureas often exhibit stronger metal coordination and resistance to enzymatic degradation .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s inferred molecular weight (~246.28) is lower than dichlorobenzyl-substituted analogues (e.g., 306.11 in ), suggesting better solubility in organic solvents. However, the dimethylamino group may enhance aqueous solubility at acidic pH due to protonation .
  • Stability: Nitro-substituted ureas () are prone to reduction under physiological conditions, whereas the target compound’s methyl and dimethylamino groups likely improve stability .

Biological Activity

N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Methylene bridge : Facilitates interaction with biological targets.
  • 4-Methylbenzyl group : Contributes to the compound's lipophilicity.

This structural configuration imparts specific chemical properties that are crucial for its biological activity.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes. For example, it has been noted to affect DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Cellular Pathway Modulation : It may modulate pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway, which is significant in cancer cell proliferation .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. It has been tested against several pathogens with varying results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Enterococcus faecalis0.008 μg/mL
Streptococcus pyogenes0.015 μg/mL
Haemophilus influenzae0.020 μg/mL

These findings suggest that the compound could be a viable candidate for developing new antibiotics, especially against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

The compound's IC50 values were notably low, indicating potent activity against these cancer cells . Further studies are needed to elucidate its mechanism in cancer treatment fully.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against a panel of clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 0.012 μg/mL, suggesting its potential use in treating infections caused by this pathogen.
  • Anticancer Research :
    A recent study evaluated the anticancer properties of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability by over 70% at an IC50 of 15 μM after 48 hours of exposure.

Q & A

Basic: What are the optimal synthetic routes for N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a two-step process:

Condensation : React 4-methylbenzyloxyamine with dimethylamino-methylene isocyanate under anhydrous conditions.

Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency.

Catalysis : Introduce triethylamine (1–5 mol%) to accelerate urea bond formation.

Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression.

Monitoring : Track progress via TLC (ethyl acetate/hexane, 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Yield Optimization : Increase the molar ratio of isocyanate to amine (1:1.2) to drive the reaction to completion. For scale-up, employ flow chemistry to mitigate exothermic effects .

Advanced: How can computational chemistry methods predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

Density Functional Theory (DFT) : Use B3LYP/6-31G* to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites.

Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water/DMSO mixtures to assess hydrolytic stability at pH 3–11.

pKa Prediction : Apply COSMO-RS or QSPR models to estimate protonation states of the dimethylamino and urea groups.

Validation : Cross-reference computational results with experimental UV-Vis (λmax shifts) and <sup>1</sup>H NMR (proton exchange dynamics) data .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • <sup>1</sup>H NMR: Confirm presence of dimethylamino (δ 2.2–2.5 ppm) and 4-methylbenzyloxy (δ 4.5–4.7 ppm) groups.
  • <sup>13</sup>C NMR: Identify urea carbonyl (δ 155–160 ppm) and aromatic carbons (δ 120–140 ppm).

FT-IR : Detect urea C=O stretching (1650–1700 cm<sup>-1</sup>) and N-H bending (1530–1570 cm<sup>-1</sup>).

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> with <1 ppm error.

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

Advanced: What strategies can resolve contradictory data regarding the hydrolytic stability of this compound in different solvent systems?

Methodological Answer:

Kinetic Studies : Use HPLC to quantify degradation rates in water, DMSO, and THF at 25–60°C.

pH-Dependent Stability : Perform accelerated aging experiments at pH 2–12, analyzing products via LC-MS.

Isotopic Labeling : Introduce <sup>18</sup>O in the urea group to trace hydrolysis pathways.

Theoretical Modeling : Apply DFT to compare activation energies for hydrolysis in polar vs. nonpolar solvents.

Statistical Analysis : Use ANOVA to identify solvent polarity and temperature as key variables .

Basic: How does the presence of the dimethylamino group influence the solubility and reactivity of this compound in organic reactions?

Methodological Answer:

Solubility Enhancement : The dimethylamino group increases solubility in polar solvents (e.g., methanol, DMF) via H-bonding and dipole interactions.

Electronic Effects : The electron-donating dimethylamino group stabilizes the urea carbonyl through resonance, reducing electrophilicity.

Reactivity Modulation : In nucleophilic acyl substitutions, the group slows reactivity compared to unsubstituted analogs.

Comparative Studies : Synthesize and test analogs lacking the dimethylamino group to isolate its effects .

Advanced: How can researchers design experiments to elucidate the mechanism of [2+2] cycloaddition reactions involving this compound?

Methodological Answer:

Photochemical Activation : Irradiate the compound with UV light (λ = 300–350 nm) to initiate cycloaddition.

In-Situ Monitoring : Use time-resolved FT-IR or Raman spectroscopy to detect transient intermediates.

Isotopic Labeling : Introduce <sup>13</sup>C at the methylene carbon to track bond reorganization via <sup>13</sup>C NMR.

Computational Analysis : Model transition states with DFT to identify regioselectivity (e.g., endo vs. exo pathways).

Product Characterization : Isolate cycloadducts via column chromatography and confirm structures via X-ray diffraction .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

Byproduct Formation : Minimize via slow addition of reagents and low-temperature (-10°C) quenching.

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) for high-purity isolation.

Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield.

Analytical Validation : Confirm purity via DSC (melting point consistency) and elemental analysis (C, H, N) .

Advanced: How can researchers integrate this compound into supramolecular assemblies for material science applications?

Methodological Answer:

Host-Guest Chemistry : Exploit urea’s H-bonding capability to design receptors for anions or small molecules.

Coordination Polymers : Combine with transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form porous frameworks.

Self-Assembly : Study aggregation in nonpolar solvents using DLS and TEM.

Property Testing : Evaluate thermal stability (TGA) and porosity (BET surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.